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Compound of Interest

Compound Name: MMV688845

Cat. No.: B10779191

An In-depth Analysis of the Chemical Structure, Properties, and Antimycobacterial Activity of
the RNA Polymerase Inhibitor MMV688845

Introduction

MMV688845 is a synthetic compound belonging to the Na-aroyl-N-aryl-phenylalanine amides
(AAPs) class, identified as a potent inhibitor of mycobacterial growth.[1][2] Originally discovered
through screening of the Pathogen Box library from Medicines for Malaria Venture (MMV), it
has shown significant promise as a lead compound for the development of new therapeutics
against both Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), such as
Mycobacterium abscessus.[1][3] This technical guide provides a detailed overview of the
chemical and biological properties of MMV688845, aimed at researchers and scientists in the
field of antimicrobial drug discovery and development.

Chemical Identity and Physicochemical Properties

The antimycobacterial activity of MMV688845 is stereospecific, with the (R)-enantiomer,
derived from D-phenylalanine, being the biologically active form.[4] The corresponding (S)-
enantiomer has been shown to be inactive.[4]

IUPAC Name: (2R)-N-(1-((2-morpholinophenyl)amino)-1-oxo-3-phenylpropan-2-yl)thiophene-2-
carboxamide[4]

Synonyms: (R)-GSK1729177A
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lw.Chemical structure of MMV688845

Table 1: Physicochemical Properties of MMV688845

Property Value Source/Method
Molecular Formula C24H26N403S Calculated
Molecular Weight 450.55 g/mol Calculated
Appearance Yellow Solid [5]

Melting Point Not explicitly reported

Soluble in DMSO. A stock

solution of 62.5 mg/mL in

DMSO can be prepared. For in
Solubility vivo studies, it can be [6]

formulated in a vehicle of

DMSO, PEG300, Tween-80,

and saline.

Mechanism of Action and Biological Activity

MMV688845 exerts its bactericidal effect by targeting a fundamental process in bacterial
physiology: transcription.

Inhibition of Bacterial RNA Polymerase

The primary molecular target of MMV688845 is the bacterial RNA polymerase (RNAP), a multi-
subunit enzyme responsible for transcribing DNA into RNA.[3] Specifically, MMV688845 binds
to the RpoB subunit of the RNAP.[3] This binding site is distinct from that of the rifamycins, a
well-established class of RNAP inhibitors.[3] This is a critical feature, as it implies that
MMV688845 may not share cross-resistance with rifamycin-resistant mycobacterial strains.
The binding of MMV688845 to RpoB allosterically inhibits the enzyme's function, thereby
blocking transcription and leading to bacterial cell death.[1][7]
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Diagram 1. Simplified signaling pathway of MMV688845's mechanism of action.

In Vitro Antimycobacterial Activity

MMV688845 has demonstrated potent bactericidal activity against a variety of Mycobacterium
abscessus subspecies and clinical isolates.[8]

Table 2: In Vitro Activity of MMV688845 against Mycobacterium abscessus
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Strain(s) MICgo (M) MBCoo (UM) Source
M. abscessus ATCC

7.5 15 (8]
19977
Intracellular M.
abscessus (in THP-1 16 <16 [8]

cells)

Key Experimental Protocols

The following sections detail the methodologies for essential in vitro assays used to
characterize the antimycobacterial properties of MMV688845.

Determination of Minimum Inhibitory Concentration
(MIC)

This protocol outlines the broth microdilution method for determining the MIC of MMV688845.

Obijective: To find the lowest concentration of MMV688845 that inhibits the visible growth of
mycobacteria.

Materials:

Mycobacterium abscessus culture

7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

Sterile 96-well microtiter plates

MMV688845 stock solution (e.g., 10 mM in DMSO)

Microplate reader
Procedure:

o Atwo-fold serial dilution of MMV688845 is prepared in 7H9 broth in the microtiter plate.
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A standardized inoculum of M. abscessus is prepared and added to each well to achieve a
final concentration of approximately 5 x 10* CFU/mL.

Positive (no drug) and negative (no bacteria) control wells are included.
The plate is sealed and incubated at 37°C for 3 to 5 days.

The MIC is determined as the lowest drug concentration at which there is no visible bacterial
growth, which can be assessed visually or by measuring the optical density at 600 nm.

Prepare serial dilutions of MMV688845 in a 96-well plate

l

Add standardized mycobacterial inoculum to each well

l

Gncubate the plate at 37°C for 3-5 days)

l

G/Ieasure bacterial growth (visual or ODGOOD

l

Gdentify the lowest concentration with no growth (MIC))
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Diagram 2. Experimental workflow for MIC determination.

Intracellular Activity Assessment in a Macrophage Model

This protocol is for evaluating the efficacy of MMV688845 against intracellular mycobacteria.

Objective: To determine the ability of MMV688845 to kill mycobacteria residing within host
macrophages.

Materials:

THP-1 human monocytic cell line

 RPMI-1640 medium with 10% FBS

e Phorbol 12-myristate 13-acetate (PMA)

e Mycobacterium abscessus culture

« MMV688845

 Sterile, deionized water for cell lysis

e 7H10 agar plates

Procedure:

THP-1 monocytes are seeded in 24-well plates and differentiated into macrophages by
incubation with PMA (e.g., 200 ng/mL) for 48 hours.

The differentiated macrophages are infected with M. abscessus at a multiplicity of infection
(MOI) of 1:1 or 10:1 for 4 hours.

Extracellular bacteria are removed by washing the cells with pre-warmed PBS.

Fresh medium containing serial dilutions of MMV688845 is added to the infected cells.
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 After incubation for 24 to 48 hours, the medium is removed, and the macrophages are lysed
with sterile water to release the intracellular bacteria.

e The cell lysates are serially diluted and plated on 7H10 agar to determine the number of
viable bacteria (CFU).

Summary and Future Directions

MMV688845 is a compelling lead compound for the development of novel antimycobacterial
agents. Its potent and specific activity against mycobacterial RNA polymerase, coupled with its
efficacy against intracellular bacteria, underscores its therapeutic potential. Further research
should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as
evaluating its in vivo efficacy in relevant animal models of mycobacterial infection. The distinct
mechanism of action of MMV688845 offers a promising strategy to combat drug-resistant
mycobacterial infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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